molecular formula C24H14Cl3N3O2S B7730052 MFCD02349596

MFCD02349596

Cat. No.: B7730052
M. Wt: 514.8 g/mol
InChI Key: WQEGQXLZHRELRI-XNTDXEJSSA-N
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Description

MFCD02349596 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02349596 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic precursors under controlled conditions, often involving catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously optimized to ensure the highest purity and efficiency of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The industrial process often incorporates advanced purification techniques, such as crystallization and chromatography, to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

MFCD02349596 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under controlled conditions to ensure specificity and yield. Common reagents include acids, bases, and various organic solvents. The choice of reagent and reaction conditions depends on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from the reactions of this compound vary depending on the type of reaction. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD02349596 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD02349596 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify the key targets involved.

Properties

IUPAC Name

(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl3N3O2S/c25-16-3-1-2-14(8-16)9-19-13-29-24(33-19)30-23(31)15(12-28)10-18-5-7-22(32-18)20-6-4-17(26)11-21(20)27/h1-8,10-11,13H,9H2,(H,29,30,31)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEGQXLZHRELRI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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